Tenovin-3

Vue d'ensemble

Description

Tenovin-3 is a small molecule activator of p53 transcriptional activity . It increases p53 activity in MCF-7 cells when used at a concentration of 10 µM. It also increases the level of K40-acetylated α-tubulin in H1299 cells and inhibits SIRT2 protein deacetylase activity .

Molecular Structure Analysis

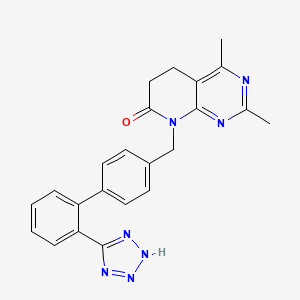

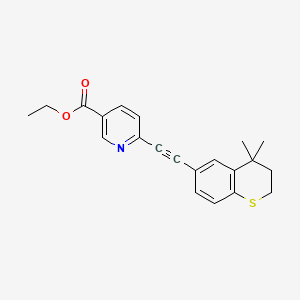

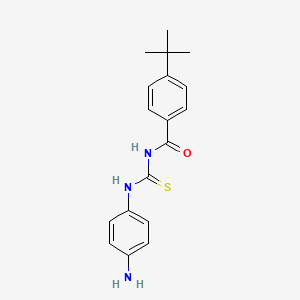

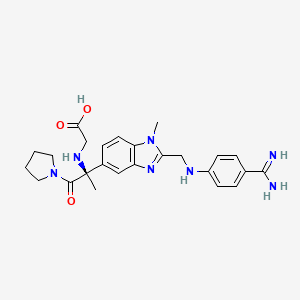

The molecular formula of Tenovin-3 is C18H21N3OS . The formal name is N- [ [ (4-aminophenyl)amino]thioxomethyl]-4- (1,1-dimethylethyl)-benzamide .Chemical Reactions Analysis

Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . It showed a particular inhibition effect on the proliferation of PC9 cells, an EGFR exon 19 deletion cell line .Physical And Chemical Properties Analysis

Tenovin-3 is a crystalline solid . It has a molecular weight of 327.44 . It is soluble in DMF (0.5 mg/ml) and DMSO (0.25 mg/ml) .Applications De Recherche Scientifique

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . This mutation is a major driver of drug resistance in NSCLC . Tenovin-3 showed a particular inhibition effect on the proliferation of PC9 cells, an EGFR exon 19 deletion cell line .

Induction of Apoptosis

Tenovin-3 significantly induces apoptosis in PC9 cells . Apoptosis is a form of programmed cell death that is crucial for the development and functioning of the body. The induction of apoptosis in cancer cells is a common strategy in cancer therapy .

Induction of Ferroptosis

In addition to apoptosis, Tenovin-3 also induces ferroptosis in PC9 cells . Ferroptosis is a non-apoptotic type of cell death characterized by iron-based lipid peroxidation accumulation . Inducing ferroptosis may be a therapeutic strategy for NSCLC with EGFR exon 19 deletion .

Inhibition of EGFR Exon 19 Deletion Cells

EGFR exon 19 deletion accounts for approximately 44% of EGFR mutations . Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with this mutation . This makes it a desirable strategy to overcome NSCLC drug resistance .

Mitochondrial Pathway

Mechanistically, Tenovin-3 might induce apoptosis and ferroptosis of PC9 cells through the mitochondrial pathway . This is indicated by the change of VDAC1 and cytochrome c (cyt c) .

Correlation with NSCLC Patient’s Survival

Bioinformatics analyses showed that the expression levels of SLC7A11 and CPX4 were correlated with NSCLC patient’s survival . This suggests that Tenovin-3 could potentially be used as a prognostic marker in NSCLC .

These findings provide strong evidence for Tenovin-3 to be developed into a novel candidate agent for NSCLC with EGFR exon 19 deletion .

Mécanisme D'action

Target of Action

Tenovin-3 is a small molecule that primarily targets the p53 protein . The p53 protein is a crucial transcription factor that regulates cell cycle and prevents cancer formation. Hence, it is often termed as the “guardian of the genome”. Tenovin-3 acts as an activator of p53, enhancing its transcriptional activity .

Mode of Action

Tenovin-3 increases the activity of p53 in cells . It has been shown to downregulate both P-FAK and P-Src . By activating p53, Tenovin-3 can induce cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Tenovin-3 is the p53 signaling pathway . Activation of p53 can lead to cell cycle arrest and apoptosis, which are crucial mechanisms for preventing the proliferation of cancer cells . In addition, Tenovin-3 has been found to induce apoptosis and ferroptosis in EGFR 19del non-small cell lung cancer cells through the mitochondrial pathway, as indicated by the change of VDAC1 and cytochrome c (cyt c) .

Result of Action

Tenovin-3 has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis and ferroptosis . For instance, it has been identified as a selective inhibitor of non-small cell lung cancer cells with EGFR exon 19 deletions . It induces apoptosis and ferroptosis in these cells, leading to a decrease in their proliferation .

Safety and Hazards

Orientations Futures

Tenovin-3 has been identified as a selective inhibitor of NSCLC cells with EGFR exon 19 deletions . This suggests that Tenovin-3 could be developed into a novel candidate agent for NSCLC with EGFR exon 19 deletion . Inducing ferroptosis may be a therapeutic strategy for NSCLC with EGFR exon 19 deletion .

Propriétés

IUPAC Name |

N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAXTZPUTNGRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647243 | |

| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenovin-3 | |

CAS RN |

1011301-27-1 | |

| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)

![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)